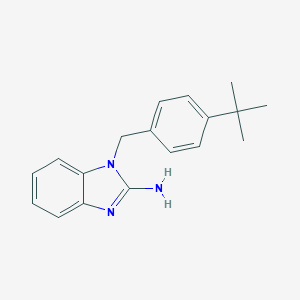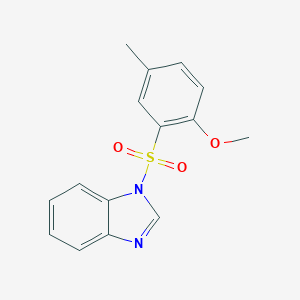
1-(4-tert-Butylbenzyl)-1H-benzimidazol-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-tert-Butylbenzyl)-1H-benzimidazol-2-amine, also known as TBB, is a chemical compound that has gained significant attention in scientific research due to its potential use as a selective inhibitor of protein kinase CK2. CK2 is a ubiquitous protein kinase that is involved in various cellular processes, including cell growth, proliferation, and survival. TBB has been shown to inhibit CK2 activity in vitro and in vivo, making it a promising tool for studying CK2 function and potential therapeutic applications.
作用機序
1-(4-tert-Butylbenzyl)-1H-benzimidazol-2-amine is a selective inhibitor of CK2, which is a serine/threonine protein kinase that is involved in various cellular processes. CK2 has been shown to phosphorylate a wide range of substrates, including transcription factors, signaling molecules, and cytoskeletal proteins. 1-(4-tert-Butylbenzyl)-1H-benzimidazol-2-amine binds to the ATP-binding site of CK2 and inhibits its activity, leading to decreased phosphorylation of CK2 substrates.
Biochemical and Physiological Effects:
1-(4-tert-Butylbenzyl)-1H-benzimidazol-2-amine has been shown to have various biochemical and physiological effects in cells and organisms. For example, 1-(4-tert-Butylbenzyl)-1H-benzimidazol-2-amine has been shown to inhibit cell growth and induce apoptosis in cancer cells. 1-(4-tert-Butylbenzyl)-1H-benzimidazol-2-amine has also been shown to reduce inflammation and oxidative stress in cells and tissues. Additionally, 1-(4-tert-Butylbenzyl)-1H-benzimidazol-2-amine has been shown to improve cognitive function in animal models of neurodegenerative diseases.
実験室実験の利点と制限
The advantages of using 1-(4-tert-Butylbenzyl)-1H-benzimidazol-2-amine in lab experiments include its specificity for CK2, its ability to inhibit CK2 activity in vitro and in vivo, and its potential use as a therapeutic agent for various diseases. However, the limitations of using 1-(4-tert-Butylbenzyl)-1H-benzimidazol-2-amine include its potential off-target effects, its limited solubility in aqueous solutions, and its potential toxicity at high concentrations.
将来の方向性
There are several future directions for research on 1-(4-tert-Butylbenzyl)-1H-benzimidazol-2-amine and its potential applications. For example, further studies are needed to investigate the potential therapeutic applications of 1-(4-tert-Butylbenzyl)-1H-benzimidazol-2-amine in cancer and neurodegenerative diseases. Additionally, studies are needed to investigate the potential off-target effects of 1-(4-tert-Butylbenzyl)-1H-benzimidazol-2-amine and to develop more potent and selective CK2 inhibitors. Finally, studies are needed to investigate the pharmacokinetics and toxicity of 1-(4-tert-Butylbenzyl)-1H-benzimidazol-2-amine in animal models and humans.
合成法
1-(4-tert-Butylbenzyl)-1H-benzimidazol-2-amine can be synthesized using various methods, including the reaction of 1,2-diaminobenzene with 4-tert-butylbenzyl chloride in the presence of a base, such as potassium carbonate. The resulting product can be purified using column chromatography or recrystallization.
科学的研究の応用
1-(4-tert-Butylbenzyl)-1H-benzimidazol-2-amine has been used in various scientific studies to investigate the role of CK2 in cellular processes and potential therapeutic applications. For example, 1-(4-tert-Butylbenzyl)-1H-benzimidazol-2-amine has been shown to inhibit the growth of cancer cells in vitro and in vivo, suggesting that CK2 inhibition may be a potential strategy for cancer treatment. 1-(4-tert-Butylbenzyl)-1H-benzimidazol-2-amine has also been used to study the role of CK2 in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
特性
分子式 |
C18H21N3 |
|---|---|
分子量 |
279.4 g/mol |
IUPAC名 |
1-[(4-tert-butylphenyl)methyl]benzimidazol-2-amine |
InChI |
InChI=1S/C18H21N3/c1-18(2,3)14-10-8-13(9-11-14)12-21-16-7-5-4-6-15(16)20-17(21)19/h4-11H,12H2,1-3H3,(H2,19,20) |
InChIキー |
RHIXFPLWWKESHT-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2N |
正規SMILES |
CC(C)(C)C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2-(difluoromethoxy)phenyl]-3,4-dimethoxybenzamide](/img/structure/B246305.png)
![3,4-dimethoxy-N'-[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]benzohydrazide](/img/structure/B246308.png)



![Ethyl 1-[(4-iodophenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B246324.png)


![1-[(4-chlorophenyl)sulfonyl]-2-isopropyl-1H-imidazole](/img/structure/B246332.png)
![5-[(4-Bromophenyl)amino]-3-(4-methylphenyl)-1,3-thiazolidine-2,4-dione](/img/structure/B246340.png)



